molecular formula C9H5ClFN3O B1467278 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1490222-98-4

1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467278
CAS No.: 1490222-98-4
M. Wt: 225.61 g/mol
InChI Key: WBYWEGHMCNDBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-fluorobenzyl azide with propargyl aldehyde in the presence of a copper catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring can enhance its binding affinity to certain biological targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. The aldehyde group also provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWEGHMCNDBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.